

PTA of Probenecid-Boosted Penicillin V: Application Notes

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Compound Focus: Penicillin V

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Introduction: Optimizing narrow-spectrum antibiotics is crucial in combating antimicrobial resistance. A 2024 study investigated the pharmacokinetic (PK) boosting of phenoxymethylpenicillin (**penicillin V**) using probenecid. The primary goal was to characterize the influence of probenecid on penicillin-V concentrations and estimate the pharmacodynamic (PD) target attainment against *Streptococcus pneumoniae* [1] [2].

Experimental Protocol

The following details the core methodology from the randomized controlled trial [1] [2]:

- **Trial Design:** A randomized, open-label, cross-over trial in healthy volunteers.
- **Participants:** 20 healthy adults (aged >18 years, eGFR >90 mL/min/1.73 m², no known penicillin or probenecid allergy).
- **Intervention:** Participants were randomized in a 1:2:1 ratio to receive one of three dosing schedules. All participants received the intervention (penicillin-V + probenecid) and control (penicillin-V alone) in a randomized order, with a minimum 7-day washout period.
- **Dosing Regimens:**
 - **Control Arm:** Penicillin-V at 250 mg, 500 mg, or 750 mg orally, four times daily.
 - **Intervention Arm:** Penicillin-V (at the same dose as control) plus probenecid 500 mg orally, four times daily.
- **Pre-Study Dosing:** Participants commenced treatment 36 hours before each study visit, taking five doses at 0, 6, 12, 18, 24, and 30 hours to achieve steady-state concentrations.
- **Sample Collection:** On study days, an observed 6th dose was administered. Blood samples were drawn 45 and 180 minutes post-dose. Serum was separated and frozen at -80°C pending analysis.

- **Bioanalysis:** Total and free (unbound) drug concentrations for both penicillin-V and probenecid were determined using a validated high-performance liquid chromatography/triple quadrupole mass spectrometry (TQ LC/MS) method. Free drug concentrations were obtained via ultrafiltration [2].
- **Pharmacokinetic/Pharmacodynamic Analysis:** A population PK model was developed using the concentration-time data. Monte Carlo simulations were used to calculate the Probability of Target Attainment (PTA) for various dosing scenarios, with the target being the time that the free drug concentration remains above the Minimum Inhibitory Concentration (fT>MIC).

Quantitative Data Summary

The tables below summarize the key PK and PD findings from the study.

Table 1: Impact of Probenecid on Penicillin-V Serum Concentrations [1] [2] This table shows the mean difference (95% CI) in serum concentrations between probenecid-boosted and penicillin-V alone at two critical time points.

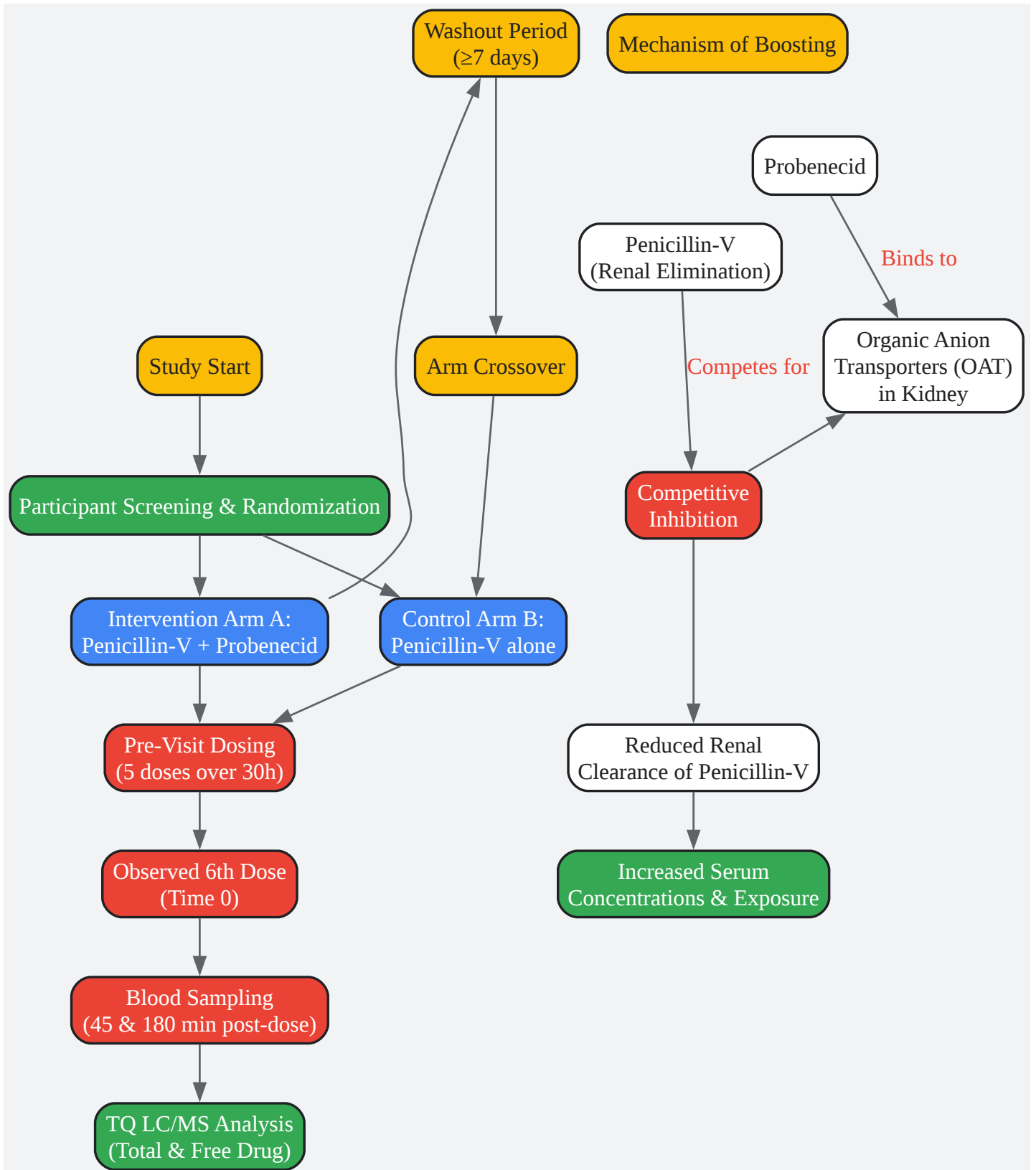
Concentration Type	Time Post-Dose	Mean Difference (95% CI)	P-value
Total Penicillin-V	45 minutes	+4.32 mg/L (3.20 to 5.32)	< 0.001
	180 minutes	+2.2 mg/L (1.58 to 3.25)	< 0.001
Free Penicillin-V	45 minutes	+1.15 mg/L (0.88 to 1.42)	< 0.001
	180 minutes	+0.5 mg/L (0.35 to 0.76)	< 0.001

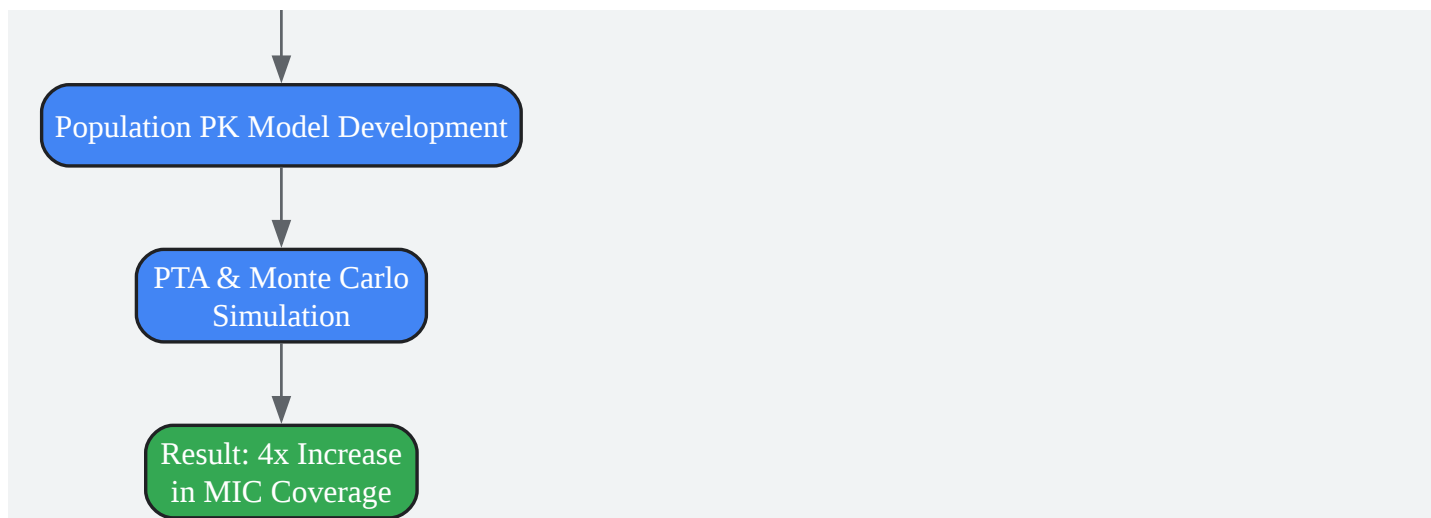
Table 2: Dosing & Probability of Target Attainment (PTA) Outcomes [1] [2] This table summarizes the pharmacodynamic outcome of the boosting strategy.

Parameter	Finding
PTA Analysis Outcome	Probenecid co-administration allowed for a fourfold increase in the MIC covered by the penicillin-V regimen.
Safety & Tolerability	The addition of probenecid was reported to be safe and well-tolerated.

Key Workflow and Logical Relationships

The diagram below illustrates the structured workflow of the clinical study and the logical pathway of the pharmacokinetic boosting mechanism.





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Discussion and Application Notes

The study demonstrates that pharmacokinetic boosting with probenecid is a viable strategy to optimize penicillin-V therapy [1] [2]. This approach has two significant implications:

- **Extending Spectrum:** It can potentially restore the utility of oral **penicillin V** against bacterial isolates with higher MICs (up to a fourfold increase), thereby helping to combat rising antimicrobial resistance.
- **Addressing Shortages:** In scenarios with penicillin supply shortages, this strategy could allow for the use of lower **penicillin V** doses to achieve the same target exposure, preserving drug supplies.

For researchers, this protocol provides a framework for optimizing other narrow-spectrum beta-lactam antibiotics. The combination of a crossover clinical study design with robust TQ LC/MS analysis and PTA modeling using Monte Carlo simulation is a powerful methodology for antimicrobial dose optimization.

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References

1. Towards pharmacokinetic boosting of ... [pubmed.ncbi.nlm.nih.gov]
2. Towards pharmacokinetic boosting of phenoxymethylpenicillin ... [pmc.ncbi.nlm.nih.gov]

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